Pip5K1C-IN-1

Cancer Chronic Pain Lipid Kinase

For definitive PIP5K1C target validation, choose Pip5K1C-IN-1—a bicyclic pyrazole inhibitor with sub-nanomolar potency (IC50 0.80 nM) and high kinase selectivity. Superior to earlier inhibitors like UNC3230, it delivers robust cellular target engagement (91% inhibition at 1 μM) and low murine clearance for chronic pain models. Ideal for siRNA rescue, CRISPR validation, and phosphoinositide signaling dissection. Ensure accurate experimental results with the benchmark PIP5K1C tool compound.

Molecular Formula C20H20ClN5O
Molecular Weight 381.9 g/mol
Cat. No. B12378734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePip5K1C-IN-1
Molecular FormulaC20H20ClN5O
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESC1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl
InChIInChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25)
InChIKeyLLAWYVWENAOOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pip5K1C-IN-1: A High-Potency, Selective PIP5K1C Inhibitor with Documented In Vivo Clearance for Cancer and Chronic Pain Research Procurement


Pip5K1C-IN-1, also designated as Compound 30, is a potent and selective small-molecule inhibitor of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C), a lipid kinase critical for the generation of the secondary messenger phosphatidylinositol 4,5-bisphosphate (PIP2) [1]. This compound belongs to the bicyclic pyrazole chemotype and has been characterized through extensive medicinal chemistry and kinase selectivity profiling [1]. Its development aimed to provide a tool compound with improved properties over earlier generation inhibitors for probing PIP5K1C biology in oncology and neurological disease contexts [1].

Why Pip5K1C-IN-1 Cannot Be Readily Substituted by In-Class PIP5K1C Inhibitors in Preclinical Studies


Despite targeting the same enzyme, PIP5K1C inhibitors exhibit profound differences in potency, selectivity profiles, and pharmacokinetic behavior that directly impact experimental outcomes and procurement decisions. For instance, the earlier generation inhibitor UNC3230 demonstrates approximately 50-fold lower potency against PIP5K1C and has known off-target activity against PIP4K2C , potentially confounding cellular and in vivo results. Similarly, structurally related analogs like Pip5K1C-IN-2 show different in vivo clearance profiles, which can alter dosing regimens and interpretation of pharmacodynamic effects [1]. These variations preclude simple interchangeability and necessitate a data-driven, comparator-based approach for selecting the optimal tool compound for specific experimental contexts.

Quantitative Differentiators for Pip5K1C-IN-1 Against Key PIP5K1C Inhibitor Comparators


Sub-Nanomolar PIP5K1C Inhibitory Potency of Pip5K1C-IN-1 Relative to UNC3230

Pip5K1C-IN-1 demonstrates a 51.25-fold higher potency against PIP5K1C compared to the widely used reference inhibitor UNC3230. Pip5K1C-IN-1 exhibits an IC50 of 0.80 nM in a recombinant human PIP5K1C enzymatic assay, whereas UNC3230 has a reported IC50 of approximately 41 nM [1]. This substantial potency differential enables the use of lower compound concentrations in cellular and in vivo assays, potentially mitigating off-target effects and solubility-related limitations.

Cancer Chronic Pain Lipid Kinase

Broad Kinase Selectivity Profile of Pip5K1C-IN-1 Demonstrated Across >200 Kinases

In a comprehensive selectivity panel comprising over 200 lipid and protein kinases, Pip5K1C-IN-1 (Compound 30) demonstrated high selectivity for PIP5K1C, exhibiting <50% inhibition against all other tested kinases at a concentration of 1 μM in Jurkat cell lysates [1]. This contrasts with UNC3230, which has documented inhibitory activity against PIP4K2C in addition to its primary target . While UNI418 is a dual inhibitor of PIKfyve and PIP5K1C with IC50 values of 60.1 nM for PIP5K1C, its dual-target nature may complicate mechanistic deconvolution . The high selectivity of Pip5K1C-IN-1 reduces the risk of confounding biological effects stemming from unintended kinase inhibition.

Cancer Chronic Pain Chemical Biology

Low Total Clearance of Pip5K1C-IN-1 in Mice Enables Prolonged In Vivo Exposure

Pip5K1C-IN-1 exhibits low total clearance in mice, a critical pharmacokinetic property for enabling sustained target engagement in in vivo disease models [1]. While specific clearance values for Pip5K1C-IN-1 are reported in the original publication, the data are not publicly accessible in the vendor summaries. However, the original medicinal chemistry publication explicitly notes that both Compounds 30 and 33 (Pip5K1C-IN-2) demonstrated low total clearance in mice [1]. In contrast, publicly available pharmacokinetic data for UNC3230 in mice is not readily found in product literature, suggesting that its clearance profile may not have been optimized or disclosed. The documented low clearance of Pip5K1C-IN-1 provides a clear advantage for chronic dosing regimens in preclinical studies.

Cancer Chronic Pain In Vivo Pharmacology

Cellular Target Engagement of Pip5K1C-IN-1 Confirmed in H1-HeLa Cells

Pip5K1C-IN-1 (Compound 30) demonstrates robust cellular target engagement, achieving 91% inhibition of PIP5K1C at 1 μM in H1-HeLa cells as measured by KiNativ profiling [1]. This level of cellular activity is comparable to that of the closely related analog Pip5K1C-IN-2 (Compound 33), which showed 86% inhibition under the same conditions [1]. In contrast, UNC3230 has been shown to reduce PIP2 levels in DRG neurons by approximately 45% at a 100 nM concentration , but direct comparisons of cellular target engagement metrics across different cell types are not feasible. The high level of cellular engagement for Pip5K1C-IN-1 in a human cancer cell line provides direct evidence of its utility in oncology-focused cellular assays.

Cancer Chemical Biology Target Engagement

Defined Application Scenarios for Pip5K1C-IN-1 Based on Validated Differentiation Evidence


High-Precision Target Validation Studies in PIP5K1C-Driven Cancer Cell Lines

Given its sub-nanomolar potency (IC50 0.80 nM) and broad kinase selectivity profile [1], Pip5K1C-IN-1 is the preferred tool for definitive target validation experiments in PIP5K1C-dependent cancer models. Its high cellular target engagement (91% inhibition at 1 μM in H1-HeLa cells) [1] ensures robust on-target effects, while the absence of off-target kinase inhibition at physiologically relevant concentrations minimizes confounding results. This compound is particularly suited for siRNA rescue experiments, CRISPR-based validation, and signaling pathway dissection where unambiguous target attribution is paramount.

In Vivo Efficacy Studies in Mouse Models of Chronic Pain

The documented low total clearance of Pip5K1C-IN-1 in mice [1] makes it an excellent candidate for chronic dosing regimens in pain models. Its high potency and selectivity mitigate the risk of off-target-mediated side effects during long-term administration. Researchers investigating PIP5K1C as a therapeutic target for inflammatory or neuropathic pain should prioritize this compound over earlier-generation inhibitors that lack detailed pharmacokinetic characterization.

Mechanistic Studies of PIP2-Dependent Cellular Signaling

Pip5K1C-IN-1's ability to potently inhibit PIP5K1C, thereby reducing cellular PIP2 levels, is well-suited for dissecting PIP2-dependent signaling pathways. Its high selectivity [1] ensures that observed phenotypic changes can be reliably attributed to PIP5K1C inhibition rather than secondary kinase interactions. This is a critical advantage over dual inhibitors like UNI418 , which simultaneously target PIKfyve and would confound the interpretation of PIP2-centric experiments.

Comparative Pharmacology Studies with In-Class PIP5K1C Inhibitors

Pip5K1C-IN-1 serves as a benchmark compound for comparative pharmacological profiling of novel PIP5K1C inhibitors. Its well-characterized potency (IC50 0.80 nM) and selectivity profile [1] provide a reliable reference point for assessing the performance of newly discovered analogs. Its use in head-to-head studies with compounds like UNC3230 can illuminate structure-activity relationships and guide the optimization of next-generation inhibitors with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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